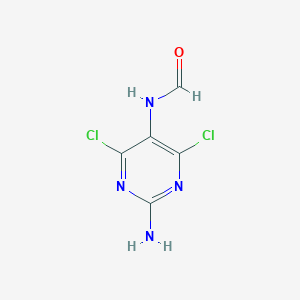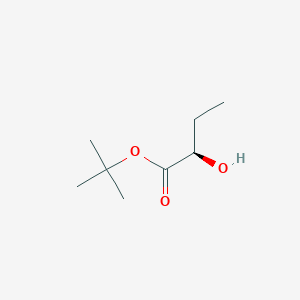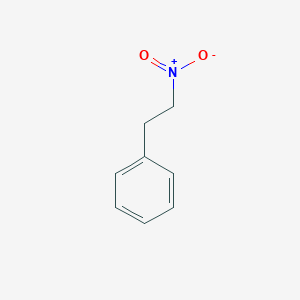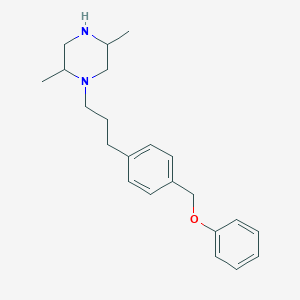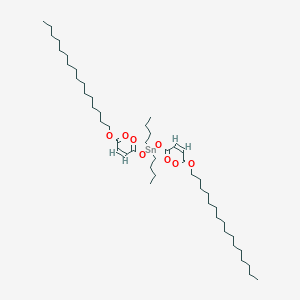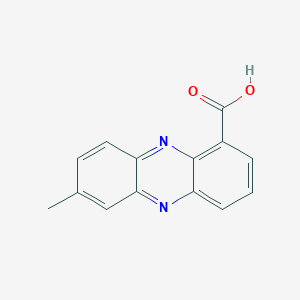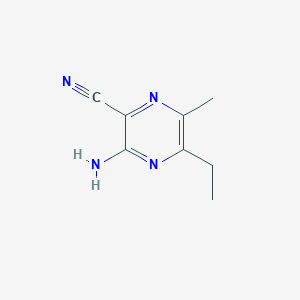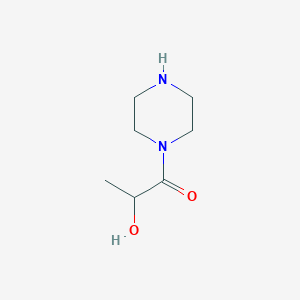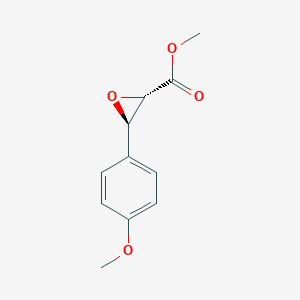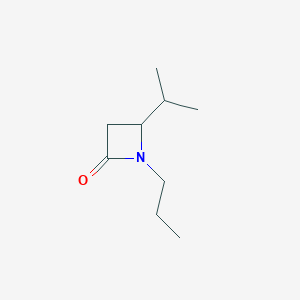
4-Propan-2-yl-1-propylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propan-2-yl-1-propylazetidin-2-one, also known as IPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. IPPA is a cyclic amide that belongs to the class of azetidinones, which are known for their diverse biological activities. The unique structure of IPPA makes it a promising candidate for the development of new drugs for various diseases.
Mécanisme D'action
The exact mechanism of action of 4-Propan-2-yl-1-propylazetidin-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. 4-Propan-2-yl-1-propylazetidin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-Propan-2-yl-1-propylazetidin-2-one has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression. By inhibiting the activity of these enzymes, 4-Propan-2-yl-1-propylazetidin-2-one may help to reduce inflammation and promote cell survival.
Effets Biochimiques Et Physiologiques
4-Propan-2-yl-1-propylazetidin-2-one has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-Propan-2-yl-1-propylazetidin-2-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, 4-Propan-2-yl-1-propylazetidin-2-one has been found to protect neurons from oxidative stress and promote neurogenesis, or the growth of new neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Propan-2-yl-1-propylazetidin-2-one for lab experiments is its diverse range of biological activities. 4-Propan-2-yl-1-propylazetidin-2-one has been shown to have anti-inflammatory, analgesic, anti-tumor, and neuroprotective effects, making it a useful tool for studying various diseases. Another advantage of 4-Propan-2-yl-1-propylazetidin-2-one is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of 4-Propan-2-yl-1-propylazetidin-2-one is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 4-Propan-2-yl-1-propylazetidin-2-one. One area of interest is the development of new drugs based on the structure of 4-Propan-2-yl-1-propylazetidin-2-one. Researchers are currently exploring the potential of 4-Propan-2-yl-1-propylazetidin-2-one derivatives as anti-cancer agents, anti-viral agents, and neuroprotective agents. Another area of interest is the elucidation of the exact mechanism of action of 4-Propan-2-yl-1-propylazetidin-2-one. Further studies are needed to fully understand how 4-Propan-2-yl-1-propylazetidin-2-one works at the molecular level. Finally, researchers are also interested in exploring the potential of 4-Propan-2-yl-1-propylazetidin-2-one for the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion
In conclusion, 4-Propan-2-yl-1-propylazetidin-2-one is a promising compound that has a wide range of potential applications in the field of medicine. Its unique structure and diverse biological activities make it a useful tool for studying various diseases. While further research is needed to fully understand the mechanism of action of 4-Propan-2-yl-1-propylazetidin-2-one and its potential applications, the current evidence suggests that 4-Propan-2-yl-1-propylazetidin-2-one has significant therapeutic potential.
Méthodes De Synthèse
4-Propan-2-yl-1-propylazetidin-2-one can be synthesized using various methods, including the reaction of 3-chloro-2,2-dimethylpropionic acid with 1-propylamine followed by cyclization. Another method involves the reaction of 3-chloro-2,2-dimethylpropionic acid with 1-propylamine and triethylamine in the presence of a catalyst. The yield of 4-Propan-2-yl-1-propylazetidin-2-one using these methods is typically around 60-70%.
Applications De Recherche Scientifique
4-Propan-2-yl-1-propylazetidin-2-one has been extensively studied for its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. 4-Propan-2-yl-1-propylazetidin-2-one has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-Propan-2-yl-1-propylazetidin-2-one has been shown to have anti-viral activity against several viruses, including HIV and hepatitis C virus.
Propriétés
Numéro CAS |
103776-28-9 |
|---|---|
Nom du produit |
4-Propan-2-yl-1-propylazetidin-2-one |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
4-propan-2-yl-1-propylazetidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-4-5-10-8(7(2)3)6-9(10)11/h7-8H,4-6H2,1-3H3 |
Clé InChI |
ZSZYQOXDRUSBNV-UHFFFAOYSA-N |
SMILES |
CCCN1C(CC1=O)C(C)C |
SMILES canonique |
CCCN1C(CC1=O)C(C)C |
Synonymes |
2-Azetidinone,4-(1-methylethyl)-1-propyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



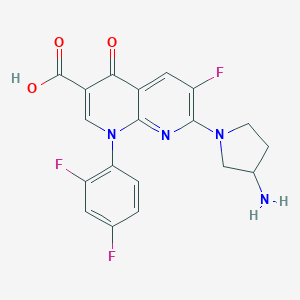
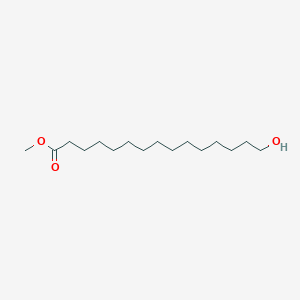
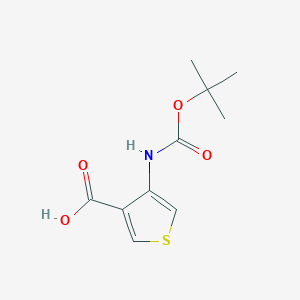
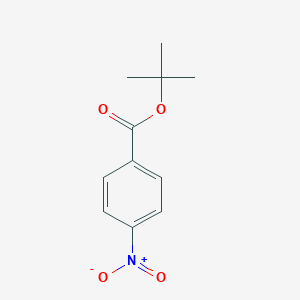
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
